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molecular formula C7H5BFNO2 B1630981 4-Cyano-3-fluorophenylboronic acid CAS No. 843663-18-3

4-Cyano-3-fluorophenylboronic acid

Cat. No. B1630981
M. Wt: 164.93 g/mol
InChI Key: DECWLXUOZUMPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932284B2

Procedure details

Dissolve 2-Fluoro-4-bromobenzonitrile (200 g, 990 mmol, 1.00 eq.) and triisopropyl borate (228 g, 1188 mmol, 1.2 eq.) in 700 mL of THF and 1400 mL of toluene. Cool the mixture with a dry ice/acetone bath to an internal temperature of −75° C. Slowly add n-BuLi (396 mL of a 2.5 M solution in hexanes) over a period of 2 hours. After addition is complete, a light-red, thin slurry occurs. Let the solution stir at −74° C. for 15 minutes, allow the solution to warm to −20° C. and then quench with 1500 mL of 2.5 M HCl. Let the solution warm to RT. Separate layers, extract the aqueous layer with EtOAc, dry the combined organic phases with Na2SO4, filter and concentrate in vacuo to yield a light-brown solid. Triturate the solid with hexane and transfer to a scintered glass funnel. Rinse with hexane one more time to obtain a pale-yellow filtrate. Stir the light-brown solid with cold CH2Cl2 and filter. Rinse with a small volume of CH2Cl2 to yield an off-white solid and a brown filtrate. Dry the solid in a vacuum oven at 40° C. and dried to yield 112 g (679 mmol, 69%) of 3-fluoro-4-cyanophenylboronic acid as an off-white solid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
228 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8](Br)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[B:11](OC(C)C)([O:16]C(C)C)[O:12]C(C)C.[Li]CCCC.C(Cl)Cl>C1COCC1.C1(C)C=CC=CC=1>[F:1][C:2]1[CH:9]=[C:8]([B:11]([OH:16])[OH:12])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)Br
Name
Quantity
228 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
stir at −74° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20° C.
CUSTOM
Type
CUSTOM
Details
quench with 1500 mL of 2.5 M HCl
TEMPERATURE
Type
TEMPERATURE
Details
warm to RT
EXTRACTION
Type
EXTRACTION
Details
Separate layers, extract the aqueous layer with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organic phases with Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a light-brown solid
CUSTOM
Type
CUSTOM
Details
Triturate the solid with hexane and transfer to a scintered glass funnel
WASH
Type
WASH
Details
Rinse with hexane one more time
CUSTOM
Type
CUSTOM
Details
to obtain a pale-yellow filtrate
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
Rinse with a small volume of CH2Cl2
CUSTOM
Type
CUSTOM
Details
to yield an off-white solid
CUSTOM
Type
CUSTOM
Details
Dry the solid in a vacuum oven at 40° C.
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C=C(C=CC1C#N)B(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 679 mmol
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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